Brosimine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-10-17-18(22)11-6-15-7-12-19(23-20(15)17)14-4-8-16(21)9-5-14/h3-6,8-9,11,19,21-22H,7,10,12H2,1-2H3 |
InChI Key |
LMDXLPTZCSMMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O)C |
Synonyms |
4',7-dihydroxy-8-(3,3-dimethylallyl)flavan brosimine B |
Origin of Product |
United States |
Origin, Biosynthesis, and Isolation Strategies for Brosimine B
Natural Sources and Biosynthetic Pathways of Brosimine B
Identification of this compound-Producing Organisms/Systems
The primary natural source of this compound identified in scientific literature is the tree species Brosimum acutifolium. wikipedia.orgnih.govresearchgate.net This large tree, belonging to the Moraceae family, is found in South America and is utilized in traditional medicine. wikipedia.orgresearchgate.netresearchgate.net The bark of Brosimum acutifolium is a particularly rich source of various secondary metabolites, including this compound. nih.govresearchgate.netresearchgate.net Research has confirmed the presence of this compound in the trunk bark of this tree. nih.gov While Brosimum acutifolium is the most cited producer, other related species within the Brosimum genus may also synthesize this compound, though further research is needed for confirmation.
Elucidation of this compound Biosynthetic Precursors
The biosynthesis of flavonoids like this compound generally follows the well-established phenylpropanoid and flavonoid biosynthetic pathways. While specific studies detailing the entire pathway for this compound are limited, the general precursors can be inferred from the biosynthesis of its core flavan (B184786) structure.
The biosynthesis is understood to begin with the amino acid phenylalanine , which enters the phenylpropanoid pathway. Through a series of enzymatic reactions, phenylalanine is converted to p-coumaroyl-CoA .
Simultaneously, the polyketide pathway provides malonyl-CoA units. A key step involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase, leading to the formation of a chalcone intermediate. nih.gov Chalcones are considered open-chain flavonoids and are precursors to a wide array of flavonoid classes. researchgate.net
Subsequent enzymatic reactions, including isomerization by chalcone isomerase, would then lead to the formation of the flavanone (B1672756) skeleton. Further reductions and modifications, including prenylation, are necessary to yield the final structure of this compound. The 4'-hydroxy group and the 8-(3,3-dimethylallyl) group are characteristic features of this compound that are introduced during its biosynthesis.
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound involves a cascade of enzymatic reactions. beilstein-journals.org Key enzyme classes that are crucial for the formation of the flavan backbone and its subsequent modifications include:
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA.
Chalcone synthase (CHS): A key polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. nih.gov
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into a flavanone.
Flavanone reductase and related reductases: Responsible for the reduction of the flavanone intermediate to the flavan core structure.
Prenyltransferases: These enzymes are critical for the attachment of the dimethylallyl (prenyl) group to the flavonoid backbone, a key structural feature of this compound. escholarship.org
The precise sequence and the specific enzymes involved in the later tailoring steps of this compound biosynthesis in Brosimum acutifolium are areas that require further detailed investigation.
Genetic Regulation of this compound Production
The production of this compound, like other secondary metabolites, is under tight genetic control. The expression of the biosynthetic genes is often regulated by a complex network of transcription factors that respond to various developmental and environmental cues. While specific regulatory genes for this compound production have not been explicitly identified, it is known that the expression of genes in the flavonoid biosynthetic pathway can be influenced by factors such as pathogen attack, UV light, and nutrient availability.
Further research into the transcriptome of Brosimum acutifolium could lead to the identification of the specific genes and regulatory elements controlling the biosynthesis of this compound. This knowledge could potentially be harnessed for the enhanced production of this compound through metabolic engineering or synthetic biology approaches. nih.gov
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound from its natural source, primarily the bark of Brosimum acutifolium, involves a series of sophisticated extraction and chromatographic techniques.
Chromatographic Methodologies for this compound Purification
Following initial extraction from the powdered stem bark, typically using a solvent like ethanol (B145695), the crude extract is subjected to various chromatographic methods to isolate this compound. researchgate.net These methods separate compounds based on their physicochemical properties such as polarity, size, and charge. tanta.edu.eg
Commonly employed techniques include:
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. aatbio.com The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. tanta.edu.eg A gradient of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and methanol) is used to elute the compounds at different rates, allowing for the separation of fractions containing this compound. researchgate.net
Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process in column chromatography and to identify the fractions containing the target compound. nih.govoup.com.au
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, HPLC is the method of choice. This technique utilizes high pressure to pass the solvent through a column with smaller particle size, resulting in higher resolution and faster separation times compared to conventional column chromatography.
Extraction and Enrichment Protocols for this compound
The isolation and enrichment of this compound from the bark of Brosimum acutifolium involves a systematic protocol of solvent extraction and chromatography. nih.gov The process begins with the preparation of the raw plant material, followed by extraction, concentration, and chromatographic fractionation to yield the purified compound.
A detailed protocol involves the following steps:
Preparation : The bark of B. acutifolium is first powdered to increase the surface area for efficient solvent extraction. nih.gov
Extraction : The powdered bark undergoes maceration in a percolating system for 48 hours. nih.gov The solvent used for this process is 96° GL ethanol, with a mass-to-volume proportion of 1:10. nih.gov The solvent is refreshed every 24 hours to ensure thorough extraction of the target compounds. nih.gov
Concentration : Following the maceration period, the resulting ethanolic extract is concentrated under reduced pressure and subsequently dried to remove the solvent. nih.gov This step yields a crude extract containing a mixture of secondary metabolites.
Fractionation and Enrichment : The dried crude extract is then subjected to fractionation using silica gel column chromatography. nih.gov This technique separates compounds based on their polarity. A gradient elution system is employed, starting with a non-polar mixture of hexane and ethyl acetate (9.5:0.5) and gradually increasing the polarity to a ratio of 65:35. nih.gov This gradient allows for the selective elution of different compounds, with this compound being isolated in one of the resulting fractions.
The specifics of the extraction and enrichment protocol are summarized in the table below.
| Step | Procedure | Details |
| Material Preparation | Pulverization | Bark of B. acutifolium is powdered. nih.gov |
| Extraction | Maceration | The powdered bark is soaked in 96° GL ethanol (1:10 m/v) for 48 hours in a percolator system, with the solvent renewed every 24 hours. nih.gov |
| Concentration | Evaporation | The ethanolic extract is concentrated under reduced pressure and then dried. nih.gov |
| Purification | Column Chromatography | The concentrated extract is fractionated on a silica gel column using a gradient elution of hexane:ethyl acetate, ranging from 9.5:0.5 to 65:35. nih.gov |
Crystallization Techniques for this compound (if applicable)
While specific, detailed crystallization protocols for this compound are not extensively documented in the reviewed literature, general crystallization techniques for purifying solid organic compounds are applicable. orgchemboulder.com Crystallization is a fundamental purification method that relies on the principle of solubility. orgchemboulder.com Typically, a compound is more soluble in a hot solvent than in a cold one. orgchemboulder.com By dissolving the impure compound in a minimum amount of a hot, suitable solvent to create a saturated or supersaturated solution, pure crystals can form as the solution cools slowly. orgchemboulder.comaakash.ac.in
Commonly employed crystallization methods for natural products include:
Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool gradually and undisturbed to room temperature, and subsequently on ice. orgchemboulder.com Slow cooling encourages the formation of large, well-defined, pure crystals as the solute's solubility decreases. orgchemboulder.comaakash.ac.in
Vapor Diffusion : This is a widely used technique, especially for small quantities of material. americanpeptidesociety.org It involves a drop of the peptide or small molecule solution mixed with a precipitant, which is then sealed in a chamber containing a reservoir of a higher precipitant concentration. americanpeptidesociety.org Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization. americanpeptidesociety.org Variations include the hanging drop and sitting drop methods. americanpeptidesociety.org
Microbatch Crystallization : In this method, a small volume of the compound's solution is mixed with a precipitant solution under a layer of inert oil (like paraffin). americanpeptidesociety.org The oil prevents evaporation, allowing for very slow concentration and crystal growth. americanpeptidesociety.org
The selection of an appropriate solvent or solvent system is critical for successful crystallization. aakash.ac.in The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals. aakash.ac.in
Chemical Synthesis and Analog Design of Brosimine B
Total Synthesis Approaches for Brosimine B
The total synthesis of this compound has been achieved through various innovative routes. These approaches often draw inspiration from the proposed biosynthetic pathways, employing powerful chemical reactions to construct the complex flavan (B184786) core and control its stereochemistry.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the analysis typically identifies the key carbon-carbon and carbon-oxygen bonds that form the flavan heterocyclic ring and attach the prenyl group.
Key disconnection strategies for this compound often revolve around the central flavan core. Two prominent biomimetic approaches have been reported:
Diels-Alder Cycloaddition: One retrosynthetic strategy envisions the cyclohexene (B86901) ring fused to the flavan core as being formed via a Diels-Alder reaction. nih.govnih.gov This approach disconnects the molecule into a chalcone-derived diene and a dienophile. This is inspired by the proposed biosynthesis of related natural products. nih.gov
Flavanone (B1672756) Reduction Cascade: An alternative disconnection strategy involves the reverse of a hydrogenation/deoxygenation cascade. tu-dresden.de This approach traces the flavan structure of this compound back to a corresponding flavanone precursor. This simplifies the target by removing a stereocenter and changing the oxidation state of the heterocyclic ring.
These retrosynthetic pathways break down the complex target into more manageable and synthetically accessible precursors, guiding the forward synthesis. fiveable.me
A critical challenge in the synthesis of this compound is controlling the stereochemistry at its chiral centers to obtain the correct enantiomer. Researchers have developed elegant solutions to achieve high enantioselectivity.
Asymmetric Diels-Alder Reaction: In a biomimetic synthesis, the enantioselective total synthesis of (-)-Brosimone A and (-)-Brosimine B was achieved using a chiral ligand/boron Lewis acid-mediated asymmetric Diels-Alder cycloaddition as the key step. nih.gov This reaction sets the stereochemistry of the newly formed cyclohexane (B81311) ring, which is then carried through to the final product.
Asymmetric Transfer Hydrogenation: A concise and highly enantioselective synthesis of this compound, along with Brosimine A and Brosimacutin L, has been reported using an asymmetric transfer hydrogenation/deoxygenation cascade. tu-dresden.de This key transformation converts a flavanone into the target flavan in a single step with high stereocontrol. tu-dresden.descispace.com
These methods are crucial for producing a single, desired stereoisomer of the molecule, which is essential for studying its specific biological functions.
Synthetic strategies can be broadly categorized as linear or convergent. chemistnotes.com In a linear synthesis , the molecule is built step-by-step in a sequential fashion. sathyabama.ac.inyoutube.com In a convergent synthesis , different fragments of the target molecule are synthesized independently and then joined together at a late stage, which is often more efficient. chemistnotes.comuniurb.it
The total syntheses of this compound reported in the literature can be classified as follows:
The synthesis involving a dehydrogenative Diels-Alder (DHDA) cycloaddition can be considered convergent . nih.gov In this route, a prenylchalcone substrate is prepared and then undergoes dehydrogenation to form a diene, which subsequently reacts with a dienophile in a cycloaddition. The bringing together of these two key components (the diene and dienophile parts of the molecule) is a hallmark of a convergent strategy.
| Synthetic Approach | Key Reaction | Reported Characteristic | Reference |
| Biomimetic Dehydrogenative Diels-Alder Cycloaddition | Pt/C or DDQ dehydrogenation, AgNP-promoted cycloaddition | Concise synthesis | nih.gov |
| Enantioselective Biomimetic Diels-Alder Cycloaddition | Chiral ligand/boron Lewis acid-mediated cycloaddition | Concise strategy | nih.gov |
| Asymmetric Transfer Hydrogenation | Hydrogenation/deoxygenation cascade | Concise, highly enantioselective | tu-dresden.de |
The use of powerful and selective reactions, such as the dehydrogenative Diels-Alder cycloadditions and asymmetric transfer hydrogenation cascades, allows for the construction of the this compound skeleton in a minimal number of steps, thereby maximizing efficiency. nih.govtu-dresden.de For instance, the dehydrogenative approach employs platinum-on-carbon (Pt/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate the diene intermediate, which is then cyclized with the aid of silver nanoparticles (AgNPs). nih.gov
Convergent and Linear Synthesis Strategies for this compound
Semisynthesis and Derivatization of this compound
Semisynthesis involves using a naturally occurring compound as a starting material to create new derivatives. This approach leverages the complex scaffold provided by nature to generate novel compounds for biological evaluation.
Researchers have used this compound as a scaffold to create new hybrid molecules. A notable example is the synthesis of hybrid compounds combining this compound with Betulinic acid, another natural product. researchgate.netmdpi.com
The objective of this work was to develop new hybrid molecules based on the natural pharmacophores of Betulinic acid and this compound. researchgate.net The coupling reactions were often carried out via Steglich esterification, a mild method for forming an ester bond using dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net This strategy links the two natural product fragments, aiming to create a new molecule that may possess a unique biological activity profile derived from its constituent parts. bvsalud.orgnih.gov These semisynthetic approaches demonstrate the utility of this compound as a versatile starting point for the development of new chemical entities. researchgate.net
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are rooted in the strategic modification of its core structure to explore structure-activity relationships. A notable synthetic achievement is the enantioselective synthesis of this compound itself, which provides a foundational pathway for accessing its derivatives. One reported method utilizes an asymmetric transfer hydrogenation of an o-quinone methide intermediate, demonstrating an efficient route to obtaining the specific stereoisomer of the natural product. tu-dresden.de
The generation of this compound derivatives often involves modifying its functional groups to create new compounds with potentially enhanced or different biological profiles. A primary example of creating a this compound derivative is through its coupling with other molecules to form hybrids, a strategy that falls under the broader category of derivatization. For instance, in the synthesis of hybrids with betulinic acid, the this compound molecule is not used directly in its natural form but is first modified. This derivatization is a key step in preparing it for coupling with another molecule. researchgate.net While the literature heavily focuses on hybrid compounds, the principles of modifying the flavonoid structure of this compound are central to creating any of its analogs.
Table 1: Selected this compound Derivatives and Synthetic Precursors
| Compound Name/Type | Role in Synthesis | Key Structural Feature |
|---|---|---|
| This compound | Natural Product Starting Material | Flavan structure with a prenyl group |
| o-Quinone Methide Intermediate | Precursor in Enantioselective Synthesis | Reactive intermediate for forming the chromane (B1220400) ring |
| Modified this compound | Intermediate for Hybridization | Functional groups activated for coupling reactions (e.g., esterification) |
Synthetic Strategies for this compound Hybrid Compounds (e.g., Betulinic acid-Brosimine B hybrids)
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. researchgate.netnih.govbvsalud.org This approach aims to create compounds that can interact with multiple biological targets, potentially leading to improved efficacy or novel mechanisms of action. The synthesis of hybrid compounds involving this compound, particularly with the pentacyclic triterpene betulinic acid, has been a subject of significant research. researchgate.netcjnmcpu.comnih.gov
The primary synthetic strategy employed for creating Betulinic acid-Brosimine B hybrids is esterification, specifically the Steglich esterification method. researchgate.netnih.govbvsalud.org This reaction couples the carboxylic acid group of betulinic acid with a hydroxyl group on the this compound scaffold. The process typically involves activating the carboxylic acid, often using a coupling agent like N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.net
The synthesis is a multi-step process. For example, in the creation of a hybrid designated as "Hybrid 3," betulinic acid is first acetylated before the coupling reaction. researchgate.net The acetylated betulinic acid is then reacted with this compound using DIC and DMAP under an inert atmosphere to yield the final hybrid compound. researchgate.net This approach of combining two complex natural product structures has led to the development of hybrids with distinct inhibitory profiles. researchgate.netnih.gov The synthesis is designed to be efficient, starting from widely available natural products and involving steps of low complexity. nih.govmdpi.com
Table 2: Synthesis Scheme for Betulinic Acid-Brosimine B Hybrid
| Reactant/Reagent | Function | Reaction Type | Product |
|---|---|---|---|
| Betulinic Acid + Acetic Anhydride | Protection of hydroxyl group | Acetylation | Acetylated Betulinic Acid |
| Acetylated Betulinic Acid + this compound | Pharmacophore sources | Steglich Esterification researchgate.netnih.gov | Betulinic acid-Brosimine B hybrid researchgate.net |
| N,N'-diisopropylcarbodiimide (DIC) | Coupling Agent | ||
| 4-dimethylaminopyridine (DMAP) | Catalyst |
Computational Chemistry in this compound Synthesis Design
Computational chemistry and molecular modeling are powerful tools in modern drug discovery and synthetic chemistry, offering predictive capabilities to guide the design of new molecules. tarosdiscovery.comspirochem.com While specific documentation detailing the use of computational chemistry in the initial synthesis design of this compound itself is not prominent, its application is evident in the rational design of its derivatives and hybrids. tu-dresden.debvsalud.org These computational approaches are crucial for generating and assessing hypotheses for molecular designs before they are synthesized in the lab. tarosdiscovery.com
Key computational methods applicable to the design of this compound derivatives include:
Structure-Based and Ligand-Based Drug Design: These computer-aided drug design (CADD) techniques are used to design molecules with high affinity for specific biological targets. tarosdiscovery.com In the context of this compound hybrids, these methods can help predict how linking this compound to another molecule, like betulinic acid, will affect its interaction with target proteins.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophores) required for biological activity. It can be used to design novel hybrids that retain the key pharmacophoric features of both parent molecules, this compound and betulinic acid. tarosdiscovery.com
Virtual Screening and Molecular Docking: Virtual screening can be used to computationally test large libraries of potential hybrid structures against a biological target. tarosdiscovery.com Molecular docking studies, which predict the binding orientation and affinity of a molecule to a target, have been used to confirm the potential biological activity of newly synthesized compounds related to this compound, thereby validating the synthetic approach and guiding future design iterations. tu-dresden.debvsalud.org
In essence, computational chemistry serves as a bridge between a synthetic concept and its practical execution. It allows chemists to refine molecular structures in silico to maximize the probability of achieving desired properties, thus making the subsequent synthesis and testing phases more efficient and targeted. tarosdiscovery.comspirochem.com
Mechanistic Elucidation of Brosimine B Biological Activities Preclinical Focus
Cellular and Subcellular Targets of Brosimine B
Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action. Research has begun to identify its interactions with cellular components, ranging from specific proteins to enzymatic pathways.
The specific mammalian binding proteins or cellular receptors for this compound have not yet been fully elucidated in the available scientific literature. While its functional effects suggest interactions with cellular machinery, the direct protein targets remain an area for future investigation. researchgate.netnih.gov
However, studies in non-mammalian systems have demonstrated its capacity to interact with proteins. For instance, in the context of microbiology, this compound has shown a remarkable ability to disrupt preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The resistance in these bacteria is determined by the mecA gene, which produces the penicillin-binding protein 2a (PBP2a), suggesting a potential interaction between this compound and this bacterial protein. researchgate.net In glioma cell studies, it has been suggested that related flavan (B184786) derivatives may act by activating cannabinoid receptors, although this has not been confirmed for this compound itself. researchgate.net
A significant aspect of this compound's biological activity is its ability to modulate enzymes involved in the cellular response to oxidative stress. researchgate.netresearchgate.netresearcher.liferesearcher.life Preclinical studies have specifically highlighted its effect on catalase, a key antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
In an in vitro study using retinal cells subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions, this compound demonstrated a clear modulatory effect on catalase activity. researcher.liferesearcher.life Treatment with 10 µM this compound was found to significantly increase catalase activity compared to untreated cells under the same OGD conditions. researcher.liferesearcher.life After three hours of OGD, which reduced catalase activity to approximately 56% of control levels, the addition of this compound restored and enhanced the activity to 124%. researchgate.net A similar significant increase in enzymatic activity was observed after six hours of OGD with this compound treatment. researchgate.net This enhancement of a crucial antioxidant enzyme likely contributes to the neuroprotective effects observed for this compound under conditions of oxidative stress. researchgate.netresearchgate.netresearchgate.net
| Condition | Time Point | Relative Catalase Activity (%) |
|---|---|---|
| Control | 3 hours | 100% |
| OGD | 3 hours | 56% |
| OGD + 10 µM this compound | 3 hours | 124% |
| Control | 6 hours | 100% |
| OGD | 6 hours | 89% |
| OGD + 10 µM this compound | 6 hours | 141% |
The direct effects of this compound on specific ion channels and transporters are not well-documented in the current preclinical literature. While ion channels and transporters are crucial for a multitude of cellular functions, and flavonoids as a class can influence their activity, specific studies detailing the interaction of this compound with these membrane proteins are limited. An in-silico screening of various flavonoids for activity against the dengue virus protease also assessed properties related to transporters, but specific results for this compound were not highlighted. pjps.pk This remains a gap in the understanding of this compound's complete mechanistic profile.
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression, and their modulation can have profound physiological effects. nih.goveurekaselect.com However, there is currently a lack of direct preclinical evidence demonstrating that this compound functions as a modulator of nuclear receptors. While studies have investigated the role of nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ) in the action of other natural compounds, a direct link to this compound has not been established. nih.govresearchgate.net Therefore, whether this compound interacts with and modulates the activity of nuclear receptors is an area that requires dedicated investigation.
This compound Effects on Ion Channels and Transporters
Signal Transduction Pathways Affected by this compound
This compound influences cellular behavior by modulating key signal transduction pathways that govern processes such as cell survival, proliferation, and death.
Preclinical research indicates that this compound can impact critical protein kinase cascades, particularly the PI3K/Akt pathway, which is central to regulating cell survival and proliferation. nih.gov Flavonoids as a chemical class are known to modulate various signaling pathways. nih.gov
A study investigating the properties of this compound (referred to as BAS-4) in a rat glioma cell line demonstrated that the compound reduced the expression of the protein kinase B (Akt) signaling pathway. nih.gov This pathway is often overactive in cancer cells, promoting their survival. nih.gov Similarly, a study on derivatives of this compound found that they induced apoptotic cell death in glioma cells by, in part, inhibiting the PI3K/Akt pathway. researchgate.net The modulation of kinase proteins has also been cited as a mechanism of action for hybrid compounds containing this compound in studies on chronic myeloid leukemia cell lines. nih.govnih.gov These findings suggest that a key mechanism of this compound's anticancer effects is its ability to interfere with pro-survival kinase signaling cascades. nih.govjci.org
Regulation of Second Messenger Systems by this compound
Second messengers are crucial intracellular signaling molecules that are rapidly synthesized or released in response to an external stimulus (the first messenger), thereby amplifying and propagating the signal within the cell to elicit a physiological response. wikipedia.orgderangedphysiology.com These systems, which include molecules like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), and calcium ions (Ca²⁺), regulate a vast array of cellular processes such as proliferation, differentiation, and apoptosis. wikipedia.orglibretexts.org The intricate regulation of these signaling pathways is vital for normal cellular function, and their dysregulation is often implicated in disease states. nih.gov
Preclinical evidence suggests that this compound may exert its biological effects in part through the modulation of second messenger systems. While direct studies detailing the specific interactions of this compound with individual second messenger molecules are still emerging, its influence on downstream cellular events points towards an upstream regulatory role. For instance, the induction of apoptosis and modulation of cell cycle by this compound are processes tightly controlled by second messenger signaling. nih.govnih.govnih.gov
A key mechanism by which second messengers act is through the activation of protein kinases, which in turn phosphorylate target proteins. slideshare.net The PI3K/AKT pathway, a critical signaling cascade involved in cell survival and proliferation, is known to be influenced by flavonoids, a class of compounds to which this compound belongs. nih.gov Inhibition of this pathway can lead to mitochondrial apoptosis, a process observed in cells treated with related compounds. nih.gov This suggests that this compound may indirectly regulate second messenger systems that feed into the PI3K/AKT pathway, thereby influencing cell fate.
Further research is necessary to delineate the precise mechanisms by which this compound interacts with and regulates specific second messenger systems. Investigating its effects on the generation and degradation of key second messengers will provide a more comprehensive understanding of its mode of action.
This compound Influence on Gene Expression and Transcription Factors
Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA (mRNA). news-medical.netsavemyexams.com By activating or repressing gene transcription, they play a pivotal role in regulating a multitude of cellular processes, including development, differentiation, and response to external stimuli. news-medical.netfrontiersin.org
Preclinical studies have demonstrated that this compound can significantly influence gene expression, particularly in the context of cancer. In chronic myeloid leukemia (CML) cell lines, a hybrid compound of betulinic acid and this compound was shown to upregulate the expression of genes involved in autophagy, a cellular degradation process. nih.govnih.gov Specifically, the mRNA levels of LC3II and Beclin-1, two key autophagy-related genes, were markedly increased following treatment. nih.govnih.govmdpi.com
The regulation of gene expression by this compound is likely mediated through its influence on the activity of various transcription factors. While the direct targets of this compound are still under investigation, flavonoids are known to modulate signaling pathways that converge on transcription factors. nih.gov For example, the PI3K/AKT pathway, which can be inhibited by flavonoids, ultimately impacts the activity of transcription factors involved in cell survival and proliferation. nih.gov
The table below summarizes the observed effects of a this compound-containing hybrid compound on the expression of specific genes in preclinical models.
| Cell Line | Treatment | Gene | Fold Change in Expression | Reference |
| K-562 | Co-treatment with Imatinib (B729) | LC3-II | 32 ± 0.70 | mdpi.com |
| K-562 | Co-treatment with Imatinib | Beclin-1 | 222 ± 1.41 | mdpi.com |
Interactive Data Table: Effect of this compound Hybrid on Gene Expression
Note: The data presented is for a hybrid compound containing this compound.
This evidence underscores the potential of this compound to modulate cellular functions through the regulation of gene expression. Further research focusing on identifying the specific transcription factors and DNA binding sites affected by this compound will be crucial in fully elucidating its mechanism of action.
Molecular Mechanisms of this compound in Cellular Processes
This compound and Cell Cycle Regulation
The cell cycle is a highly regulated series of events that leads to cell division and duplication. frontiersin.org It is comprised of distinct phases (G0, G1, S, G2, and M) controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. frontiersin.org Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.
Preclinical studies have shown that this compound, particularly in a hybrid form with betulinic acid, can modulate the cell cycle in cancer cells. nih.govnih.gov In chronic myeloid leukemia (CML) cell lines, K-562 and the imatinib-resistant K-562R, treatment with the hybrid compound resulted in cell cycle arrest at the G0/G1 phase. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. researchgate.net
The mechanism underlying this cell cycle arrest is likely linked to the modulation of key regulatory proteins. Flavonoids and triterpenes have been shown to induce the accumulation of leukemia cells in the G0/G1 and G2/M phases. nih.gov For instance, betulinic acid, the other component of the hybrid, has been reported to cause G0/G1 phase arrest in HeLa cells through the inhibition of the PI3K/AKT pathway. nih.gov This pathway is a crucial regulator of cell proliferation and survival. nih.gov
The table below summarizes the effects of a this compound-containing hybrid on the cell cycle in preclinical models.
| Cell Line | Treatment | Effect | Reference |
| K-562 | Betulinic Acid-Brosimine B Hybrid | Arrest at G0/G1 phase | nih.govnih.gov |
| K-562R | Betulinic Acid-Brosimine B Hybrid | Arrest at G0/G1 phase | nih.govnih.gov |
Interactive Data Table: this compound Hybrid and Cell Cycle Regulation
Note: The data presented is for a hybrid compound containing this compound.
These findings highlight the potential of this compound as a modulator of cell cycle progression, suggesting its utility in targeting the proliferative capacity of cancer cells.
Apoptosis and Cell Death Modulation by this compound
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis by eliminating damaged or unwanted cells. nih.gov It is a tightly regulated process involving a cascade of specific proteins, notably caspases. nih.gov The induction of apoptosis is a key mechanism of action for many anticancer agents.
Preclinical research has demonstrated that this compound, often in the form of a hybrid compound with betulinic acid, is a potent inducer of apoptosis in various cancer cell lines. nih.govnih.govnih.gov In chronic myeloid leukemia (CML) cells (K-562 and K-562R), the hybrid compound was found to mediate apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-3 and caspase-9. nih.govnih.gov The intrinsic pathway is initiated by intracellular stress and involves the mitochondria. nih.gov
Furthermore, in female cancer cell lines such as human cervical adenocarcinoma (HeLa), cervical metastatic epidermoid carcinoma (ME-180), and breast adenocarcinoma (MCF-7), hybrids of betulinic acid and this compound have shown the ability to induce apoptosis. nih.govresearchgate.net For example, one hybrid compound displayed potent and selective cytotoxic effects in MCF-7 cells, with apoptosis being the mode of cell death. nih.gov Another hybrid was also effective in inducing apoptosis in both MCF-7 and HeLa cells. nih.gov
The pro-apoptotic effects of this compound and its derivatives are likely linked to the modulation of key signaling pathways. Flavonoids can induce apoptosis in leukemia cells by increasing the activated forms of caspases 3, 8, and 9. nih.gov Additionally, the inhibition of the PI3K/AKT signaling pathway, a known target of betulinic acid, is a significant contributor to mitochondrial apoptosis. nih.gov
The table below summarizes the apoptotic effects of this compound-containing hybrids in different cancer cell lines.
| Cell Line | Compound | Apoptotic Mechanism | Reference |
| K-562 | Betulinic Acid-Brosimine B Hybrid | Intrinsic pathway (Caspase-3 and -9 activation) | nih.govnih.gov |
| K-562R | Betulinic Acid-Brosimine B Hybrid | Intrinsic pathway (Caspase-3 and -9 activation) | nih.govnih.gov |
| MCF-7 | Betulinic Acid-Brosimine B Hybrid 3 | Apoptosis | nih.gov |
| HeLa | Betulinic Acid-Brosimine B Hybrid 6 | Apoptosis | nih.gov |
Interactive Data Table: Apoptotic Activity of this compound Hybrids
Note: The data presented is for hybrid compounds containing this compound.
These findings strongly suggest that the induction of apoptosis is a primary mechanism through which this compound exerts its anticancer effects.
Autophagy Regulation by this compound
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis. nih.gov This process can have a dual role in cancer; it can act as a tumor suppressor by preventing the accumulation of damaged cellular components, or it can promote tumor survival under stressful conditions. frontiersin.org
Recent preclinical studies have revealed that this compound, as part of a hybrid compound with betulinic acid, can induce autophagy in cancer cells. nih.govnih.gov In chronic myeloid leukemia (CML) cell lines, K-562 and the imatinib-resistant K-562R, the hybrid compound was shown to increase autophagy. nih.gov This was demonstrated by an increase in acridine (B1665455) orange staining, which indicates the formation of autophagosomes, and by the upregulation of the key autophagy-related genes, LC3-II and Beclin-1. nih.govmdpi.com
The induction of autophagy by the this compound hybrid compound appears to be a significant mechanism contributing to its cytotoxic effects. nih.gov While imatinib, a standard CML therapy, is known to induce autophagy, the hybrid compound also independently triggers this process. nih.gov The combination of the hybrid with imatinib resulted in a synergistic effect, leading to a substantial increase in autophagy in K-562 cells. nih.gov
The molecular machinery of autophagy is complex, involving a number of autophagy-related genes (Atgs). frontiersin.org LC3-I is converted to LC3-II upon the initiation of autophagy, and Beclin-1 is essential for the formation of the autophagic vesicle. nih.gov The increased expression of both LC3-II and Beclin-1 following treatment with the this compound hybrid confirms the activation of the autophagic pathway. nih.govmdpi.com
The table below details the effects of a this compound-containing hybrid on autophagy markers in CML cells.
| Cell Line | Treatment | Effect | Specific Markers | Reference |
| K-562 | Betulinic Acid-Brosimine B Hybrid | Increased autophagy | Increased acridine orange staining, increased LC3-II and Beclin-1 mRNA | nih.govmdpi.com |
| K-562R | Betulinic Acid-Brosimine B Hybrid | Increased autophagy | Increased acridine orange staining, increased LC3-II and Beclin-1 mRNA | nih.govmdpi.com |
Interactive Data Table: Autophagy Regulation by this compound Hybrid
Note: The data presented is for a hybrid compound containing this compound.
These findings indicate that the modulation of autophagy is a key component of the anticancer activity of this compound, offering a potential therapeutic strategy, especially in the context of drug resistance.
Cell Migration and Adhesion Effects of this compound
Cell migration and adhesion are fundamental processes involved in various physiological and pathological events, including embryonic development, immune responses, and cancer metastasis. crick.ac.ukmdpi.com These processes are mediated by complex interactions between cells and the extracellular matrix (ECM), involving cell adhesion molecules such as integrins. unige.ch
Currently, there is a lack of specific preclinical studies focusing directly on the effects of this compound on cell migration and adhesion. However, the known biological activities of flavonoids and related compounds suggest potential mechanisms through which this compound might influence these processes.
Flavonoids have been shown to modulate signaling pathways that are crucial for cell migration and adhesion. nih.gov For instance, the PI3K/AKT pathway, which is implicated in the anticancer effects of a this compound hybrid, is also known to play a role in coordinating cell migration. nih.gov
The interactions between cells and the ECM, which are critical for migration, are mediated by focal adhesions. rsc.org These structures link the ECM to the cell's actin cytoskeleton and are involved in intracellular signaling. rsc.org The regulation of these focal adhesion dynamics can influence cell migration and proliferation. rsc.org Given that this compound affects fundamental cellular processes like cell cycle and apoptosis, it is plausible that it could also impact the intricate machinery of cell migration and adhesion.
Further research is warranted to directly investigate the effects of this compound on cell migration and adhesion in various cell types, particularly in the context of cancer metastasis and immune cell trafficking. mdpi.com Such studies would provide valuable insights into the full spectrum of its biological activities.
In Vitro Pharmacological Characterization of this compound
The in vitro pharmacological assessment of this compound, a flavonoid derived from Brosimum acutifolium, has been a focal point of preclinical research to understand its biological activities at the cellular level. researchgate.netnih.gov Studies have employed various cellular and biochemical assays to delineate its dose-dependent effects, target specificity, and underlying mechanisms of action. researchgate.netnih.gov These investigations are crucial for establishing a scientific basis for its potential therapeutic applications, particularly in contexts involving oxidative stress. nih.govfrontiersin.org Analyses in controlled laboratory settings, such as using retinal cell cultures subjected to ischemic conditions, have provided significant insights into the compound's neuroprotective and antioxidant capabilities. researchgate.netnih.gov
Dose-Response Relationships in Cellular Assays (e.g., hormetic effects)
The in vitro evaluation of this compound has revealed a biphasic dose-response relationship, a phenomenon also known as hormesis. nih.govresearcher.life This is characterized by beneficial or stimulatory effects at low concentrations and inhibitory or toxic effects at higher doses. nih.govresearcher.life In studies using retinal cell cultures, this compound demonstrated a significant enhancement of cell viability at a concentration of 10 µM. researchgate.netnih.govfrontiersin.orgresearcher.life However, concentrations exceeding 10 µM were found to induce cytotoxic effects. researchgate.netnih.govfrontiersin.orgresearcher.life
This hormetic behavior was investigated in retinal cells treated with this compound at concentrations ranging from 1 to 100 µM for 24 hours. researchgate.netnih.gov The resulting data was effectively modeled using a hormetic (inverted U-shaped) Gaussian function, which confirmed a peak stimulatory response around 10 µM. researchgate.netnih.govfrontiersin.org The computational model yielded specific parameters defining this curve, including a peak concentration (x₀) at 10.2 µM and a hormetic zone width (σ) of 6.5 µM, providing a precise characterization of its stimulatory and toxic thresholds. researchgate.netnih.govfrontiersin.org This biphasic nature is a common feature among many natural products and underscores the importance of concentration selection in preclinical studies. nih.govnih.govresearchgate.net
Table 1: Dose-Response of this compound on Retinal Cell Viability
This table shows the effect of different concentrations of this compound on the viability of retinal cells after 24 hours of treatment, as measured by the MTT assay. All values are normalized to a control group.
| Concentration (µM) | Mean Cell Viability (%) |
|---|---|
| 1 | ~100 |
| 5 | ~110 |
| 10 | ~120 |
| 25 | ~95 |
| 50 | ~80 |
| 100 | ~70 |
Specificity and Selectivity Profiling of this compound
Specificity and selectivity are critical parameters in pharmacological profiling, ensuring that a compound's activity is directed towards its intended target with minimal off-target effects. nih.govpelagobio.com For this compound, studies have indicated a degree of selectivity in its biological actions. For instance, research into its anticancer potential revealed that certain hybrid derivatives of this compound and Betulinic Acid demonstrated higher potency and selectivity for MCF-7 breast cancer cells compared to normal Vero cells. researchgate.net This suggests a preferential action against cancer cells. researchgate.net Furthermore, some of these hybrid compounds were shown to have minimal cytotoxicity in human Hs27 fibroblasts, reinforcing the potential for cancer cell selectivity. mdpi.com
In the context of its antibiofilm activity, this compound was effective against Staphylococcus aureus biofilms. researchgate.net Notably, at a concentration of 100 µM, it did not cause significant hemolysis, indicating a level of selectivity towards bacterial structures over mammalian red blood cells. researchgate.net The evaluation of specificity involves testing against a panel of targets to uncover both on-target and off-target interactions. nih.govpelagobio.com While comprehensive, proteome-wide selectivity profiling for this compound is not extensively documented in the provided sources, the existing data from cellular assays points towards a favorable selectivity profile in specific therapeutic areas like oncology and infectious diseases. researchgate.netmdpi.comresearchgate.net
Mechanism-Based Assays for this compound Activity (e.g., NBT assay, catalase activity assays)
To elucidate the mechanisms underlying the observed biological effects of this compound, particularly its antioxidant and neuroprotective actions, specific mechanism-based assays have been utilized. researchgate.netnih.gov These assays help to pinpoint the molecular pathways modulated by the compound.
The Nitro Blue Tetrazolium (NBT) assay is a method used to determine the cellular production of superoxide (B77818) anions, a type of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net The assay relies on the ability of superoxide to reduce the yellow, water-soluble NBT to a dark blue, water-insoluble formazan (B1609692) product, which can be quantified. adam.comwikipedia.org In studies involving retinal cells subjected to oxygen-glucose deprivation (OGD), a model for ischemia-induced oxidative stress, treatment with 10 µM this compound significantly reduced the production of ROS. researchgate.netnih.govnih.gov This effect was observed at various durations of OGD (3, 6, and 24 hours), indicating that this compound actively mitigates oxidative stress by reducing superoxide levels. researchgate.netnih.gov
Table 2: Effect of this compound (10 µM) on ROS Production Under OGD
This table summarizes the relative production of reactive oxygen species (ROS) in retinal cells under oxygen-glucose deprivation (OGD) with and without this compound treatment, as measured by the NBT assay.
| OGD Duration | OGD Only | OGD + this compound (10 µM) |
|---|---|---|
| 3 hours | ~160% | ~100% (similar to control) |
| 6 hours | ~180% | ~110% (significantly reduced) |
| 24 hours | ~200% | ~120% (significantly reduced) |
Catalase activity assays measure the function of catalase, a key endogenous antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.govdergipark.org.trcabidigitallibrary.orgsemanticscholar.org By quantifying the rate of hydrogen peroxide decomposition, the activity of this protective enzyme can be determined. dergipark.org.tr Research has shown that the neuroprotective effect of this compound is likely mediated through the modulation of such oxidative stress-protective enzymes. researchgate.netnih.govnih.govfrontiersin.org In retinal cell cultures under OGD for 3 hours, catalase activity was significantly reduced. nih.gov Treatment with 10 µM this compound, however, caused a substantial increase in catalase activity, elevating it to levels significantly higher than both the OGD and control groups. nih.gov This suggests that this compound enhances the cell's intrinsic antioxidant defense mechanisms. nih.gov
Table 3: Effect of this compound (10 µM) on Catalase Activity Under OGD (3h)
This table presents the relative activity of the catalase enzyme in retinal cells after 3 hours of oxygen-glucose deprivation (OGD), comparing untreated cells with those treated with this compound.
| Condition | Mean Catalase Activity (%) |
|---|---|
| Control | 100.00% ± 9.50% |
| OGD (3 hours) | 56.20% ± 6.11% |
| OGD (3 hours) + this compound (10 µM) | 124.00% ± 17.20% |
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Brosimine B and Its Analogs
Identification of Key Pharmacophores in Brosimine B
A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for it to interact with a specific biological target and elicit a response. lilab-ecust.cnunina.it For this compound and related prenylated flavonoids, several key pharmacophoric features have been identified as critical for their biological activities.
The flavonoid scaffold itself is a primary pharmacophore. researchgate.net The presence of hydroxyl groups on the flavonoid rings is often crucial for activity, as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. drugdesign.org The number and position of these hydroxyl groups can significantly influence the biological response. semanticscholar.org
A defining feature of this compound is the prenyl group attached to the flavonoid core. This isoprenoid chain is known to significantly impact biological activity, largely by increasing the molecule's affinity for biological membranes and improving interactions with proteins. nih.gov The lipophilicity conferred by the prenyl group can enhance cellular uptake and target engagement. researchgate.net The specific nature and placement of the prenyl group are critical determinants of the SAR. nih.gov For instance, in some flavonoids, the presence of a prenyl or lavandulyl group at the C8 position is vital for their biological effects. researchgate.net
The combination of the flavonoid backbone with one or more pharmacophoric elements, such as in the hybridization of this compound with other molecules, can lead to compounds that target multiple biological pathways. researchgate.net
Impact of Substituent Modifications on this compound Activity
Modifying the substituents on the this compound scaffold has a profound impact on its biological activity. libretexts.org These modifications can alter the molecule's physicochemical properties, such as lipophilicity, polarity, and electronic distribution, which in turn affects its pharmacokinetics and pharmacodynamics. drugdesign.org
The introduction of different substituents on the aromatic rings can lead to varied biological outcomes. For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic nature of the flavonoid system, potentially enhancing or diminishing its interaction with target proteins. mdpi.com Studies on related compound series have shown that the position of a substituent is critical; for instance, ortho-substitution on a phenyl ring might be more effective than meta or para-substitution for a particular activity. nih.gov The presence of halogens is another modification strategy, with studies indicating that increasing the atomic mass of the halogen substituent can sometimes improve biological activity. rsc.org
The prenyl group itself is a major site for modification. Alterations to its length, branching, or cyclization can fine-tune the lipophilicity and steric profile of the molecule, thereby modulating its activity. researchgate.net
Hybridization of this compound with other pharmacophores is a key strategy for creating novel analogs. researchgate.net For instance, a hybrid of Betulinic Acid and this compound was synthesized and evaluated for its anticancer properties. researchgate.net This approach aims to combine the beneficial features of two distinct molecules into a single entity to achieve synergistic or enhanced effects. researchgate.net
Table 1: Impact of Substituent Modifications on the Biological Activity of this compound Analogs and Related Compounds
| Parent Compound/Scaffold | Modification | Effect on Biological Activity | Reference |
| This compound | Hybridization with Betulinic Acid | Generated hybrids with varying inhibitory profiles against female cancer cell lines; Hybrid 3 showed high potency and selectivity against MCF-7 cells. | researchgate.net |
| Lathyrane Diterpenoid | Hybridization with anti-inflammatory pharmacophores via a 1,2,3-triazole linker | Improved anti-inflammatory effects compared to the parent diterpenoid. | scienceopen.com |
| Thiosemicarbazides | Alteration of substituent position on the phenyl ring | The position of the substituent significantly determines antibacterial activity. | mdpi.com |
| Cembrenediols | Introduction of a phenyl group at C6 | Enhanced c-Met inhibitory activity. | mdpi.com |
| YC-1 Analogs | Fluoro or cyano substitution at the ortho position of the benzene (B151609) ring | Led to better inhibitory activity compared to meta or para substitution. | nih.gov |
| Cobalt Bis(dicarbollide) | Substitution with halogens (F, Cl, Br, I) | Increasing atomic mass of the substituent improved biological activity, with iodine showing the most selective antibacterial outcome. | rsc.org |
Conformational Analysis and Its Role in this compound SAR
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. libretexts.org For flexible molecules like this compound, understanding the preferred and biologically active conformations is a key aspect of SAR. ijpsr.com
The flexibility of the this compound structure arises from the rotatable bonds connecting the flavonoid rings and the prenyl side chain. libretexts.org Different conformations can present distinct surfaces for interaction with a receptor, and only one or a limited set of conformations may be responsible for the observed biological activity. nih.gov A more rigid molecule may exhibit stronger binding to its target, but increased rigidity can also hinder its ability to enter a flexible binding site. libretexts.org
Molecular mechanics calculations are often employed to determine the conformational energies of different isomers and identify the most stable conformations. nih.gov By relating these calculated energies to pharmacological data, it is possible to deduce the likely biologically active conformation. nih.gov For example, in studies of benzazepine analogs, the most probable receptor-bound conformation was determined to be a chair conformation with specific substituent orientations. nih.gov The orientation of aromatic rings within a molecule can also be critical, with deviations from the preferred rotamer potentially impacting activity. nih.gov
Computational Approaches to this compound SAR/SMR
Computational methods are invaluable tools in modern drug discovery for elucidating SAR and SMR. These approaches can predict the activity of novel compounds, rationalize experimental observations, and guide the design of new analogs.
QSAR Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net QSAR models are developed by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to correlate these descriptors with the biological data. mdpi.com
The process involves selecting relevant compounds, assessing their biological activity, calculating descriptors (e.g., molar weight, surface area, partition coefficient, electronic properties), and building a mathematical model using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). mdpi.comresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov
For a series of pyrazoline derivatives, a QSAR model was developed that successfully predicted their inhibitory activity, highlighting the influence of specific descriptors on the pIC50 values. nih.gov Such models can identify key structural features that are either beneficial or detrimental to the desired activity, providing a roadmap for designing more potent molecules. nih.govnih.gov
Molecular Docking and Dynamics Simulations for this compound Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). biomedpharmajournal.org This method helps to understand the binding mode and affinity between a ligand and its target protein at an atomic level. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different poses. biomedpharmajournal.org
Molecular docking studies have been successfully used to investigate the binding patterns of various compounds, including flavonoids, with their target proteins. biomedpharmajournal.org For instance, docking studies of coumarin–triazole–isatin hybrids revealed key interactions within the active site of butyrylcholinesterase, such as π–π stacking and hydrogen bonding, which explained their inhibitory activity. mdpi.com
Molecular dynamics (MD) simulations provide further insights by simulating the movement of atoms in a protein-ligand complex over time. nih.govmdpi.com This allows for the study of the dynamic nature of the interaction and the stability of the complex. nih.gov MD simulations can reveal how a ligand affects the protein's conformation and can help to identify crucial interactions that are maintained throughout the simulation. nih.govirbbarcelona.org For example, MD simulations of betulinic acid-brosimine B hybrids could be used to assess the stability of their interaction with a target protein and estimate binding free energies. researchgate.net
Synthetic Exploitation of this compound SAR for Novel Analog Discovery
The insights gained from SAR and SMR studies are directly applied to the design and synthesis of novel analogs with improved properties. gardp.orgnih.gov The goal is to create molecules with enhanced potency, selectivity, or better pharmacokinetic profiles. libretexts.orgnih.gov
A common strategy is to synthesize a library of analogs where specific parts of the lead molecule, like this compound, are systematically modified. nih.govresearchgate.net For example, different substituents can be introduced on the aromatic rings, or the linker connecting different pharmacophores can be altered. nih.govnih.gov The biological evaluation of these new compounds provides further SAR data, leading to an iterative process of design, synthesis, and testing. researchgate.net
The synthesis of hybrid molecules, as demonstrated with the betulinic acid-brosimine B hybrids, is a powerful approach that leverages the SAR of two different natural products. researchgate.net This strategy aims to create multifunctional molecules that can interact with multiple biological targets, which can be advantageous for treating complex diseases like cancer. researchgate.net
Other synthetic strategies include scaffold hopping, where the core structure of the molecule is replaced with a different one that maintains the key pharmacophoric features, and the introduction of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. mdpi.compressbooks.pub These approaches allow for the exploration of new chemical space while retaining the essential interactions required for biological activity.
Advanced Analytical and Spectroscopic Characterization of Brosimine B
High-Resolution Mass Spectrometry for Brosimine B Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug discovery for identifying metabolites. nih.govfrontiersin.org When a compound like this compound is studied in preclinical models, HRMS coupled with liquid chromatography (LC) can distinguish drug-related material from endogenous matrix components with high confidence. This is achieved by providing highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of both the parent compound and its metabolites. frontiersin.org
The process involves incubating this compound in systems that mimic metabolism (e.g., liver microsomes) and then analyzing the samples by LC-HRMS. Data processing techniques, such as mass defect filtering, can then be used to specifically search for signals corresponding to the predicted biotransformations of this compound. frontiersin.org Common metabolic reactions for flavonoids include hydroxylation, glucuronidation, and sulfation. HRMS can detect the mass shifts associated with these modifications, helping to propose metabolite structures.
Table 1: Hypothetical Metabolite Identification of this compound using HRMS
This table illustrates how HRMS can be used to identify potential metabolites of this compound by comparing the accurate mass of the parent compound with the masses of detected metabolite ions.
| Analyte | Proposed Biotransformation | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Error (ppm) |
| This compound | Parent Compound | C₂₅H₂₄O₄ | 405.1747 | 405.1745 | -0.49 |
| Metabolite 1 | Hydroxylation (+O) | C₂₅H₂₄O₅ | 421.1697 | 421.1691 | -1.42 |
| Metabolite 2 | Glucuronidation (+C₆H₈O₆) | C₃₁H₃₂O₁₀ | 581.2017 | 581.2010 | -1.20 |
| Metabolite 3 | Sulfation (+SO₃) | C₂₅H₂₄O₇S | 485.1315 | 485.1309 | -1.24 |
| Metabolite 4 | Dihydroxylation (+2O) | C₂₅H₂₄O₆ | 437.1646 | 437.1640 | -1.37 |
Note: The data in this table is illustrative and represents typical results from an HRMS-based metabolite identification study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds like this compound. researchgate.netscirp.org The complete and unambiguous assignment of the structure is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: ¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. acs.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically 2-3 bonds). google.com These 2D experiments are critical for assembling the molecular fragments into the final, complete structure of this compound, including the placement of substituents on the flavan (B184786) core. scirp.org The structure of this compound and related flavonoids isolated from natural sources have been elucidated using these spectroscopic methods. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for the this compound Skeleton
This table provides expected chemical shift (δ) ranges for the key nuclei in the this compound structure, based on typical values for flavanoids.
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
| 2 | CH | 4.8 - 5.2 | 75 - 85 | C3, C4, C1', C2', C6' |
| 3 | CH₂ | 2.8 - 3.2 (ax), 2.0-2.4 (eq) | 30 - 40 | C2, C4, C4a |
| 4 | CH₂ | 2.9 - 3.3 | 25 - 35 | C3, C4a, C5, C8a |
| 5 | CH | 6.4 - 6.6 | 95 - 105 | C4, C6, C7, C8a |
| 6 | C | - | 155 - 165 | - |
| 7 | C | - | 100 - 110 | - |
| 8 | C | - | 150 - 160 | - |
| 1' | C | - | 130 - 135 | - |
| 2' | CH | 7.2 - 7.4 | 125 - 130 | C2, C4', C6' |
| 3' | CH | 6.8 - 7.0 | 115 - 120 | C1', C5' |
| 4' | C | - | 155 - 160 | - |
| 5' | CH | 6.7 - 6.9 | 118 - 122 | C1', C3', C4' |
| 6' | CH | 7.1 - 7.3 | 127 - 132 | C2, C2', C4' |
Note: This data is representative for a flavan structure and serves as an example. Actual values require experimental measurement.
X-ray Crystallography for this compound Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. researchgate.netresearchgate.net This technique provides unequivocal information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. dokumen.pub
For a molecule like this compound, obtaining a suitable single crystal would allow for its definitive conformational analysis. The process involves diffracting a beam of X-rays off the crystal lattice and analyzing the resulting diffraction pattern. researchgate.net This analysis produces an electron density map from which the positions of all atoms in the molecule can be determined. While the crystal structure of this compound itself is not reported in the searched literature, X-ray analysis has been used to confirm the structures of other novel flavonoids and natural products. tu-dresden.deresearchgate.net Such an analysis would definitively establish the stereochemistry at the chiral C2 center and the conformation of the pyran ring.
Table 3: Information Obtainable from X-ray Crystallographic Analysis of this compound
| Structural Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |
| Space Group | The set of symmetry operations that describe the crystal lattice. | Defines the symmetry relationships between molecules in the crystal. |
| Atomic Coordinates | The precise x, y, z coordinates of each atom in the molecule. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity and geometry of the flavan skeleton. |
| Torsion Angles | The dihedral angles that define the conformation of flexible parts of the molecule. | Determines the conformation of the heterocyclic pyran ring and the orientation of substituents. |
| Absolute Configuration | The absolute spatial arrangement of atoms at chiral centers (e.g., C2). | Unambiguously determines whether the molecule is the (2S) or (2R) enantiomer. |
Circular Dichroism and Optical Rotatory Dispersion of Chiral this compound
This compound contains a chiral center at the C2 position, meaning it is an optically active molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study such chiral molecules. researchgate.netresearchgate.net These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov
CD spectroscopy is particularly powerful for assigning the absolute configuration of flavans. It has been established that simple flavans with a 2S absolute configuration typically show a negative Cotton effect for the aromatic chromophore's electronic transition around 270-290 nm, while the corresponding 2R-flavans exhibit a positive Cotton effect. researchgate.net Therefore, measuring the CD spectrum of a non-racemic sample of this compound would provide a straightforward and unequivocal assignment of its absolute configuration. researchgate.net ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information about the molecule's chirality. researchgate.netresearchgate.net
Table 4: Application of Circular Dichroism for Stereochemical Assignment of this compound
| Absolute Configuration at C2 | Expected Sign of Cotton Effect (270-290 nm) | Associated Optical Rotation |
| S | Negative | Typically Negative |
| R | Positive | Typically Positive |
Note: This relationship is a well-established principle for the flavan class of compounds. researchgate.net
Chromatographic-Spectroscopic Coupling Techniques for this compound Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are essential for the analysis of compounds like this compound in complex mixtures such as plant extracts or biological fluids. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common and powerful technique for analyzing flavonoids. google.comhorizonepublishing.com LC separates this compound from other components in the sample based on its physicochemical properties (e.g., polarity). The mass spectrometer then provides mass information, allowing for sensitive and selective detection and quantification. researchgate.net LC-MS/MS, a tandem MS approach, offers even greater specificity and is the method of choice for bioanalytical studies.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is typically used for more volatile and thermally stable compounds. While this compound itself is not highly volatile, derivatization can be employed to make it suitable for GC analysis. GC-MS has been used to analyze the volatile constituents of plants from which this compound and related compounds are isolated.
Table 5: Comparison of LC-MS and GC-MS for this compound Analysis
| Technique | Principle | Advantages for this compound | Limitations for this compound |
| LC-MS | Separates compounds in the liquid phase followed by mass detection. | Directly applicable without derivatization; suitable for polar, non-volatile, and thermally labile compounds; high sensitivity and selectivity. researchgate.net | Can be affected by matrix effects and ion suppression. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass detection. | Provides excellent chromatographic resolution; extensive compound libraries for identification. | Requires chemical derivatization to increase volatility and thermal stability, which adds a step and potential for error. |
Bioanalytical Method Development for this compound in Complex Biological Matrices (preclinical)
To assess the pharmacokinetic properties of this compound in preclinical studies, a robust and validated bioanalytical method is required to accurately measure its concentration in biological matrices like plasma, urine, or tissue homogenates. rsc.org The development and validation of such methods, typically using LC-MS/MS, are critical components of drug discovery and must adhere to strict regulatory guidelines.
The process involves several key stages:
Sample Preparation : This crucial step aims to remove interfering substances (e.g., proteins, lipids) from the biological sample and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rsc.org
Chromatographic Separation : An optimized LC method is developed to separate this compound from its metabolites and endogenous matrix components to prevent analytical interference.
Mass Spectrometric Detection : LC-MS/MS is used in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and selectivity, ensuring reliable quantification even at low concentrations. nih.gov
Method Validation : The developed assay must be rigorously validated to demonstrate its reliability. Validation assesses parameters such as selectivity, accuracy, precision, linearity, the lower limit of quantification (LLOQ), recovery, and stability of the analyte under various conditions. rsc.org
Studies on hybrid derivatives of this compound and the development of bioanalytical methods for other natural products highlight the established workflows that would be applied. horizonepublishing.com
Table 6: Key Validation Parameters for a Preclinical Bioanalytical Method for this compound
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA Guidelines) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity / Range | The concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of measured values to the true concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated measurements to each other. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample; accuracy and precision must meet criteria. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Preclinical Biological and Pharmacological Investigations of Brosimine B in Vivo and Ex Vivo Models
In Vivo Efficacy Studies of Brosimine B in Disease Models
Selection and Validation of Preclinical Disease Models for this compound Evaluation (e.g., animal models for leukemia, neuroprotection, anti-biofilm)
The selection of appropriate preclinical models is crucial for evaluating the therapeutic potential of a compound. For this compound, researchers have employed specific models validated for particular disease contexts.
Anti-biofilm Activity (In Vivo): The Galleria mellonella (greater wax moth) larva has been selected as an alternative in vivo model to assess the toxicity of this compound in the context of its anti-biofilm properties. nih.govresearchgate.net G. mellonella is an established model for studying bacterial infections and the efficacy of antimicrobial compounds due to similarities between its innate immune response and that of mammals. frontiersin.orgmdpi.com This model allows for rapid, cost-effective screening of compounds before progression to more complex mammalian studies. frontiersin.org In studies of this compound, this model was used specifically for in vivo toxicity evaluations related to its activity against Staphylococcus aureus biofilms. nih.govresearchgate.net
Neuroprotection (Ex Vivo): For neuroprotection studies, an ex vivo model of ischemia-induced oxidative stress has been utilized. nih.govresearchgate.netfrontiersin.org This model uses primary mixed retinal cell cultures from 7-day-old chicken embryos (Gallus gallus domesticus). nih.govresearchgate.net The cultures are subjected to oxygen-glucose deprivation (OGD), a standard method to simulate ischemic conditions in vitro. nih.govfrontiersin.org The avian retina is considered a valuable model because many cellular processes are highly conserved between avian species and mammals, offering relevant insights into neuroprotective strategies. nih.gov
Leukemia (In Vitro): Investigations into the effects of this compound on leukemia have been conducted using in vitro models. nih.govnih.gov Specifically, studies have used the human chronic myeloid leukemia (CML) cell lines K-562 (imatinib-sensitive) and K-562R (imatinib-resistant). nih.govnih.gov While these cell line studies are critical for understanding molecular mechanisms, researchers note that in vivo studies using animal models are required to confirm the therapeutic potential for CML. nih.gov
Dose-Dependent Efficacy in Animal Models
The efficacy of this compound has been shown to be dose-dependent in the preclinical models studied.
Anti-biofilm Activity: In in vitro studies, this compound demonstrated significant, dose-dependent effects on preformed S. aureus biofilms. At a concentration of 50 µM, it reduced bacterial viability within the biofilm by 73%. researchgate.net When the concentration was increased to 100 µM, this compound also reduced the total biofilm biomass by 48%. researchgate.net Against methicillin-resistant S. aureus (MRSA) strains, a 100 µM concentration of this compound reduced the number of viable bacteria in 24-hour-old biofilms by 70% to 98%. researchgate.net An in vivo toxicity evaluation in the G. mellonella model showed a 76.7% survival rate for larvae treated with a high dose of 500 mg/kg of this compound. nih.govresearchgate.net
Neuroprotection: In the ex vivo retinal cell culture model, this compound exhibited a biphasic, or hormetic, dose-response. nih.govfrontiersin.org A significant neuroprotective effect was observed at a concentration of 10 µM, which increased cell viability to 145% relative to the control group. nih.govfrontiersin.org However, concentrations above this optimal dose proved to be cytotoxic, with cell viability drastically reducing at 25 µM, 50 µM, and 100 µM. nih.govfrontiersin.org Computational modeling of this dose-response curve identified the peak effective concentration for neuroprotection to be 10.2 µM. nih.govresearchgate.netfrontiersin.org This 10 µM concentration was shown to protect retinal cells from OGD-induced viability loss for up to 6 hours and reduce the production of reactive oxygen species (ROS). nih.govfrontiersin.org
Table 1: Dose-Dependent Effects of this compound on Retinal Cell Viability This table presents data from an ex vivo study on chicken embryo retinal cells.
| Concentration | Relative Cell Viability (%) | Observation |
|---|---|---|
| 1 µM | 94% | No significant effect |
| 5 µM | 104% | No significant effect |
| 10 µM | 145% | Peak cell viability; neuroprotective |
| 25 µM | < 1% | Cytotoxic |
| 50 µM | < 2% | Cytotoxic |
| 100 µM | < 3% | Cytotoxic |
Source: nih.govfrontiersin.org
Comparative Studies with Reference Compounds in Animal Models
Table 2: Comparative Anti-biofilm Activity of Brosimum acutifolium Flavonoids This table presents data from in vitro studies.
| Compound | Effect on Biofilm Viability (at 50 µM) | Effect on Biofilm Biomass (at 100 µM) |
|---|---|---|
| This compound | 73% reduction | 48% reduction |
| 4'-hydroxy-7,8(2″,2″-dimethylpyran)flavan | 73% reduction | No significant reduction |
| 4-hydroxy-lonchocarpin | Not specified | No significant reduction |
Source: researchgate.net
Leukemia: In in vitro studies on CML cell lines, a hybrid compound created from Betulinic Acid and this compound was investigated in combination with the standard tyrosine kinase inhibitor, Imatinib (B729). nih.govnih.gov The results showed a synergistic effect when the hybrid compound was combined with Imatinib, suggesting it could be a potential adjunctive therapy. nih.govnih.gov
Neuroprotection: The research on the neuroprotective effects of this compound in retinal cell cultures noted the intention for future studies to compare its efficacy against other established neuroprotective drugs as positive controls. nih.gov However, such comparative data from in vivo or ex vivo models is not yet available in the reviewed literature.
Pharmacokinetic and Pharmacodynamic Modeling of this compound in Preclinical Species
Detailed information regarding the comprehensive pharmacokinetic profile of this compound in preclinical animal models is limited in the available scientific literature. Pharmacokinetic studies, which include the analysis of a drug's absorption, distribution, metabolism, and excretion (ADME), are fundamental for progressing a compound from preclinical to clinical stages. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Comprehensive in vivo ADME studies for this compound are not extensively reported. semanticscholar.orgbioivt.com Such studies are critical for understanding how the compound is processed by a living organism, which influences its bioavailability, efficacy, and potential toxicity. nih.govnih.gov Preclinical ADME screening in animal models helps predict human pharmacokinetics and informs the design of clinical trials. nih.govveedalifesciences.com The scientific literature indicates a need for these studies to better understand the therapeutic potential and safety profile of this compound and other related natural products. semanticscholar.org
Tissue Distribution and Cellular Uptake of this compound in Preclinical Systems
Specific data on the tissue distribution of this compound following administration in animal models is not detailed in the current body of research. Tissue distribution studies are essential to determine if a compound reaches its intended target organs in sufficient concentrations and to identify potential off-target accumulation that could lead to toxicity. nih.govcriver.com
While direct quantification of cellular uptake in in vivo systems has not been reported, ex vivo and in vitro studies provide indirect evidence of cellular entry. For instance, the observed effects of this compound on retinal cells under OGD, such as increased viability and modulation of intracellular enzyme activity, imply that the compound is taken up by these cells. nih.govfrontiersin.org Similarly, its cytotoxic effects on leukemia cell lines demonstrate that it can cross the cell membrane to initiate apoptosis and other cellular processes. nih.gov However, the precise mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the kinetics of this process in preclinical systems remain to be elucidated. eeer.org
Pharmacodynamic Biomarker Discovery and Validation for this compound
The identification and validation of pharmacodynamic (PD) biomarkers are crucial for the clinical development of therapeutic agents, providing insights into target engagement and biological effects. clinmedjournals.orgcreative-biolabs.com For this compound, preclinical studies are beginning to shed light on potential biomarkers that could predict its activity and guide its use in clinical settings. The process involves moving from initial biomarker discovery in exploratory studies to more rigorous validation for use in confirmatory trials. researchgate.net
In the context of cancer therapy, PD biomarkers are particularly important for understanding the mechanism of action and for dose selection. creative-biolabs.com For this compound, research has pointed towards its influence on oxidative stress pathways as a potential source of PD biomarkers. nih.govresearchgate.netresearchgate.net Specifically, the modulation of reactive oxygen species (ROS) production and the activity of antioxidant enzymes like catalase could serve as measurable indicators of this compound's biological effect. nih.govresearchgate.net
Further research is needed to validate these potential biomarkers in more complex preclinical models and eventually in human trials. This validation process ensures that the biomarker is a reliable indicator of the drug's effect on its intended target. researchgate.netnih.gov The development of robust and validated PD biomarkers for this compound will be instrumental in its journey from a promising preclinical compound to a potential therapeutic agent.
Mechanism-Based Toxicity Profiling of this compound in Preclinical Models
Understanding the potential for toxicity is a critical component of preclinical drug development. cn-bio.compacificbiolabs.com Mechanism-based toxicity studies aim to identify the specific molecular and cellular pathways through which a compound may exert adverse effects. cn-bio.com For this compound, preclinical investigations have begun to delineate its toxicity profile, focusing on cellular pathways, organ-specific responses, and genotoxicity.
Cellular Toxicity Pathways Induced by this compound (e.g., hormesis, oxidative stress pathways)
This compound exhibits a biphasic dose-response, a phenomenon known as hormesis, where low concentrations can have beneficial effects, while higher concentrations become toxic. nih.govresearchgate.netresearchgate.net This dual nature is closely linked to its modulation of oxidative stress. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov
At lower concentrations (around 10 µM), this compound has been shown to enhance cell viability and reduce the production of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net This protective effect is likely mediated through the upregulation of antioxidant enzymes such as catalase. nih.govresearchgate.net However, as the concentration of this compound increases beyond this therapeutic window, it induces cytotoxic effects. nih.govresearchgate.netresearchgate.net This shift from a protective to a toxic response is a hallmark of hormesis and is a critical consideration for determining safe and effective dosing.
The generation of ROS is a key event in the cellular toxicity of this compound at higher concentrations. mdpi.comnih.gov Excessive ROS can lead to oxidative distress, causing damage to vital cellular components like lipids, proteins, and DNA, which can ultimately trigger cell death pathways. researchgate.netnih.gov
Table 1: Cellular Effects of this compound at Different Concentrations
| Concentration Range | Observed Cellular Effects | Associated Pathways |
| Low (e.g., ~10 µM) | Enhanced cell viability, reduced ROS production. nih.govresearchgate.netresearchgate.net | Hormesis, activation of antioxidant defense (e.g., catalase). nih.govresearchgate.net |
| High (>10 µM) | Increased cytotoxicity, increased ROS production. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov | Oxidative stress, induction of cell death pathways. researchgate.netnih.govmdpi.comnih.gov |
Organ-Specific Molecular Responses to this compound in Animal Models
The response to a compound can vary significantly between different organs and tissues. nih.govunifr.chnih.gov Understanding these organ-specific molecular responses is crucial for predicting potential target organ toxicity. nih.gov
In preclinical models, this compound has been investigated for its effects on retinal cells. nih.govresearchgate.netfrontiersin.org Studies using an oxygen-glucose deprivation (OGD) model to simulate ischemic conditions in retinal cells have shown that this compound can exert a neuroprotective effect. nih.govresearchgate.netfrontiersin.org Specifically, at a concentration of 10 µM, it was found to reduce ROS production in retinal cells subjected to OGD. researchgate.netfrontiersin.org This suggests a potential therapeutic role for this compound in conditions involving oxidative stress-related retinal damage. nih.govresearchgate.netfrontiersin.org
However, it is important to note that these protective effects are concentration-dependent, with higher concentrations leading to cytotoxicity. nih.govresearchgate.netfrontiersin.org Further research is needed to explore the molecular responses of other organs to this compound to build a comprehensive toxicity profile.
Genotoxicity and Mutagenicity Studies of this compound in Preclinical Assays
Genotoxicity and mutagenicity assays are standard components of preclinical safety assessment, designed to detect the potential of a compound to cause genetic damage. ich.orgpharmaron.comeuropa.eurivm.nl These studies are critical for identifying compounds that could be carcinogenic.
Currently, there is limited publicly available information specifically detailing the genotoxicity and mutagenicity of this compound in standard preclinical assays. A study on a hybrid compound of betulinic acid and this compound did not explicitly report on the genotoxicity of this compound alone. researchgate.net However, some studies on related compounds or those with similar chemical features may provide some initial insights, though direct extrapolation is not possible. nih.govnih.gov
Standard genotoxicity testing typically includes a battery of in vitro and in vivo assays, such as the Ames test for bacterial mutagenicity, in vitro micronucleus or chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents. ich.orgpharmaron.comnih.gov To fully assess the genotoxic potential of this compound, it would need to be subjected to this standard panel of assays.
Combination Studies of this compound with Other Agents in Preclinical Models (e.g., with Imatinib)
Combining therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. nih.govmdpi.comeuropa.eu Preclinical combination studies are essential to identify synergistic or additive interactions and to inform the design of clinical trials. nih.govglobenewswire.com
A study investigating a hybrid compound of betulinic acid and this compound in chronic myeloid leukemia (CML) cell lines provides insights into the potential for combination therapy. mdpi.comnih.govresearchgate.net This research demonstrated that the hybrid compound was cytotoxic to both imatinib-sensitive (K-562) and imatinib-resistant (K-562R) CML cells. mdpi.comnih.govresearchgate.net
Importantly, a synergistic effect was observed when the hybrid compound was combined with imatinib, a standard-of-care tyrosine kinase inhibitor for CML. mdpi.comnih.govresearchgate.netmdpi.com This synergy suggests that this compound, or a derivative, could potentially be used to enhance the efficacy of imatinib or to overcome imatinib resistance. mdpi.comresearchgate.netmdpi.com The mechanism of this synergy appeared to involve the induction of apoptosis through the intrinsic caspase pathway and the promotion of autophagy. mdpi.comnih.govmdpi.com
Table 2: Preclinical Combination Study of a Betulinic Acid-Brosimine B Hybrid with Imatinib
| Cell Lines | Compound | Key Findings |
| Imatinib-sensitive (K-562) and Imatinib-resistant (K-562R) CML cells | Betulinic Acid-Brosimine B hybrid + Imatinib | Synergistic cytotoxic effect. mdpi.comnih.govresearchgate.netmdpi.com |
| Induction of apoptosis via caspase 3 and 9. mdpi.comnih.govmdpi.com | ||
| Increased production of reactive oxygen species. mdpi.comnih.govmdpi.com | ||
| Induction of autophagy (increased LC3II and Beclin-1). mdpi.comnih.govmdpi.com |
These findings highlight the potential of this compound in combination therapies, particularly for cancers like CML where resistance to targeted therapies can be a significant clinical challenge. Further preclinical studies are warranted to explore other potential combination partners for this compound and to elucidate the underlying molecular mechanisms of synergy.
Future Research Directions and Translational Perspectives for Brosimine B Research
Emerging Research Areas for Brosimine B
Initial research has primarily focused on the anti-cancer and neuroprotective effects of this compound. frontiersin.orgnih.gov However, its diverse bioactive profile suggests several other promising avenues for exploration. Future studies could expand into new therapeutic areas while deepening the understanding of its already observed effects.
Neuroprotection Beyond the Retina: Studies have shown that this compound protects retinal cells from oxidative stress-induced damage. nih.govdoaj.orgresearchgate.net An emerging area of research is to investigate its neuroprotective potential in other neurological conditions, such as neurodegenerative diseases like Alzheimer's and Parkinson's disease, or in the context of ischemic stroke. nih.gov Research indicates that flavonoids can counteract oxidative stress and reduce secondary ischemic injuries by modulating antioxidant enzymes. nih.gov
Oncology: Combination Therapies and Drug Resistance: this compound has shown cytotoxic effects against glioblastoma and chronic myeloid leukemia (CML) cell lines. frontiersin.orgnih.gov A significant emerging area is the study of this compound in combination with existing chemotherapy drugs. A hybrid compound of Betulinic Acid and this compound has already demonstrated a synergistic effect with imatinib (B729) in CML cells, suggesting its potential to overcome therapeutic resistance. nih.govmdpi.comnih.gov Future research should explore its efficacy against a broader range of cancers and investigate its ability to sensitize resistant cancer cells to conventional treatments. mdpi.com
Anti-inflammatory and Immunomodulatory Effects: The traditional use of Brosimum acutifolium for its anti-inflammatory and anti-rheumatic properties points to another key research area. nih.govnih.govresearchgate.net While its anti-inflammatory activity is reported, the specific molecular mechanisms remain largely unexplored. mdpi.com Future studies should focus on elucidating its impact on inflammatory pathways and its potential as an immunomodulatory agent for treating autoimmune disorders and chronic inflammatory diseases.
Antimicrobial and Antibiofilm Applications: Research has highlighted the capacity of this compound to disrupt biofilms of pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). x-mol.comresearchgate.net This opens up research into its potential use in combating antibiotic-resistant infections and preventing biofilm formation on medical devices.
| Emerging Research Area | Rationale & Supporting Findings | Key Research Questions |
| Expanded Neuroprotection | Demonstrated protection in retinal cells against oxidative stress. frontiersin.orgnih.gov Flavonoids are known to counteract ischemic damage. nih.gov | Can this compound cross the blood-brain barrier? What are its effects on neuronal apoptosis and inflammation in models of Alzheimer's or Parkinson's disease? |
| Oncology Combination Therapy | Synergistic effects observed with imatinib in CML. nih.govmdpi.com Cytotoxic to glioblastoma and vincristine-resistant leukemia cells. frontiersin.orgnih.gov | What is the mechanism of synergy with other chemotherapeutics? Can it reverse multidrug resistance in other cancer types? |
| Anti-inflammatory Mechanisms | Traditional use as an anti-inflammatory and anti-rheumatic agent. nih.govresearchgate.net | Which specific inflammatory signaling pathways (e.g., NF-κB, MAPK) does this compound modulate? What is its efficacy in in vivo models of inflammatory diseases? |
| Antibiofilm Activity | Disrupts preformed MRSA biofilms and reduces bacterial viability. researchgate.net | What is the spectrum of its antibiofilm activity against other pathogens? What is the mechanism of biofilm disruption? |
Challenges and Opportunities in this compound Research
The path from a promising natural compound to a clinical therapeutic is fraught with challenges. Understanding these hurdles is crucial for strategically planning future research and maximizing the opportunities this compound presents.
Challenges:
Hormetic Dose-Response: A significant challenge is the biphasic or hormetic dose-response of this compound. frontiersin.orgnih.gov Studies show it exerts beneficial effects, such as enhanced cell viability and neuroprotection, at low concentrations (around 10 µM), while higher concentrations induce cytotoxicity. frontiersin.orgnih.govdoaj.org This narrow therapeutic window requires precise and controlled administration to achieve desired effects without causing toxicity.
Limited Mechanistic Understanding: While several biological activities have been identified, the precise molecular mechanisms of action are not fully elucidated for many of its effects. nih.govmdpi.com A deeper understanding is necessary to predict its therapeutic efficacy and potential side effects.
Bioavailability and Formulation: Like many flavonoids, this compound may have poor solubility and bioavailability, which could limit its in vivo efficacy. Research into effective formulation and delivery systems will be essential for its clinical translation.
Synthesis and Supply: Reliant on extraction from a natural source, Brosimum acutifolium, the supply of this compound for extensive preclinical and clinical research could be a bottleneck. frontiersin.orgresearchgate.net The development of an efficient and scalable total synthesis method would be a significant advantage.
Opportunities:
Therapeutic Potential in Multiple Diseases: The broad spectrum of activity, including anti-cancer, neuroprotective, and anti-inflammatory effects, means this compound could be developed for a wide range of clinical applications. frontiersin.orgresearchgate.net
Development of Hybrid Compounds: The successful creation of a Betulinic Acid-Brosimine B hybrid highlights a major opportunity. nih.govmdpi.com This strategy of molecular hybridization can be used to create novel compounds with enhanced potency, improved selectivity, and better pharmacological profiles. researchgate.netnih.gov
Overcoming Drug Resistance: The ability of the this compound hybrid to act synergistically with imatinib against resistant CML cells suggests a powerful opportunity to develop new strategies for tackling drug resistance in cancer. nih.govmdpi.comnih.gov
Integration of Omics Technologies in this compound Studies
To overcome the challenge of limited mechanistic understanding, the integration of "omics" technologies is essential. nih.gov These high-throughput methods can provide a holistic view of the molecular changes induced by this compound. humanspecificresearch.orglibretexts.org
Transcriptomics: Analyzing changes in gene expression (mRNA levels) following this compound treatment can reveal the genetic pathways it modulates. humanspecificresearch.org For instance, studies on the Betulinic Acid-Brosimine B hybrid showed it increased mRNA levels of the autophagy-related genes LC3II and Beclin-1. nih.govnih.gov Future transcriptomic studies (e.g., RNA-seq) could identify the full suite of genes involved in its anti-cancer and neuroprotective effects.
Proteomics: This involves the large-scale study of proteins and can identify the direct protein targets of this compound and its downstream effects on protein expression and post-translational modifications. humanspecificresearch.org Given that this compound induces apoptosis via the caspase 3 and 9 intrinsic pathway, proteomic analysis could uncover other key proteins involved in this process. nih.govnih.gov
Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, metabolomics can provide insights into how this compound affects cellular metabolism. humanspecificresearch.org This is particularly relevant for its effects on cancer cells, which often have altered metabolic pathways.
Potential Non-Therapeutic Applications of this compound (e.g., as a research probe)
Beyond its therapeutic potential, this compound could serve as a valuable tool in biomedical research. A chemical probe is a small molecule used to selectively interact with and modulate the function of a specific protein, thereby helping researchers understand that protein's role in biological systems. promega.co.uk
For this compound to be considered a high-quality chemical probe, further research would be needed to establish its selectivity and characterize its molecular target(s) definitively. However, its known ability to modulate specific cellular processes, such as apoptosis and autophagy, suggests it has potential. nih.govnih.gov
Studying Apoptosis and Autophagy: this compound and its derivatives could be used as chemical tools to investigate the intricate relationship between apoptosis and autophagy in cancer cells. nih.govnih.gov Its ability to induce both processes makes it a potential probe for dissecting these interconnected pathways.
Investigating Hormesis: The compound's distinct hormetic dose-response makes it an interesting tool for studying the mechanisms of hormesis itself, a phenomenon where a substance has opposite effects at different doses. frontiersin.orgnih.gov
Probing Drug Resistance Mechanisms: Given its synergistic effects with chemotherapy drugs, this compound could be used as a probe to explore the molecular pathways that confer drug resistance in cancer cells. nih.govmdpi.com
To validate this compound as a research probe, it would be necessary to develop methods to confirm its engagement with its intended target within cells and demonstrate high selectivity over other related proteins. promega.co.ukfredhutch.org
Roadmap for Advanced Preclinical Development of this compound
Translating this compound from a laboratory finding to a clinical candidate requires a structured preclinical development plan. rsztnc.orgbnos.org.uk The following roadmap outlines the key stages.
| Stage | Key Activities | Objectives & Considerations | Timeline (Estimate) |
| 1. Lead Optimization | Medicinal chemistry efforts to synthesize analogs and hybrids. Structure-activity relationship (SAR) studies. | Improve potency, selectivity, and pharmacokinetic properties. Overcome the narrow therapeutic window of the parent compound. Protect intellectual property. rsztnc.org | 18-24 months |
| 2. In Vitro Profiling | Comprehensive screening of optimized compounds in various cell lines (cancer, neuronal, etc.). Secondary assays to confirm mechanism of action. Counter-screening for off-target effects. | Select a lead candidate with the best overall profile. Confirm on-target activity and selectivity. rsztnc.org | 6-12 months |
| 3. ADME & Pharmacokinetics (PK) | In vitro and in vivo studies to assess Absorption, Distribution, Metabolism, and Excretion (ADME). wuxiapptec.com Studies in rodent and non-rodent models to determine PK parameters like half-life and bioavailability. wuxiapptec.com | Understand how the compound behaves in a biological system. Establish a preliminary dosing regimen. | 6-12 months |
| 4. In Vivo Efficacy Studies | Testing the lead candidate in relevant animal models of disease (e.g., tumor xenografts, models of neurodegeneration). | Demonstrate therapeutic efficacy in a living organism. Correlate dose with response and identify a tolerable, effective dosing schedule. nih.gov | 12-18 months |
| 5. Safety Pharmacology & Toxicology | GLP (Good Laboratory Practice) compliant studies to evaluate effects on major organ systems (cardiovascular, respiratory, central nervous system). wuxiapptec.com Dose-range finding and repeat-dose toxicology studies to identify potential toxicities. wuxiapptec.com | Ensure the compound is safe for human trials. Determine the maximum tolerated dose (MTD). bnos.org.uk | 12-24 months |
| 6. IND-Enabling Studies | Finalizing formulation for clinical use. Scaling up synthesis under cGMP (current Good Manufacturing Practices). Compiling all data for an Investigational New Drug (IND) application. rsztnc.org | Prepare and file an IND application with regulatory authorities (e.g., FDA) to begin human clinical trials. fda.gov | 12-18 months |
This roadmap provides a framework for the systematic development of this compound, addressing its unique characteristics like the hormetic dose-response and leveraging opportunities such as the creation of hybrid compounds.
Q & A
Q. What established synthetic routes are used to produce Brosimine B, and what key reaction parameters influence enantiomeric purity?
this compound is synthesized via asymmetric transfer hydrogenation using an o-quinone methide intermediate. Critical parameters include catalyst selection (e.g., chiral ligands), solvent polarity, and temperature, which directly impact enantioselectivity and yield. For example, Keβberg and Metz (2016) achieved enantioselective synthesis using a palladium-based catalyst under mild conditions . Structural confirmation typically involves NMR, X-ray crystallography, and high-resolution mass spectrometry, with protocols detailed in experimental sections of peer-reviewed journals to ensure reproducibility .
Q. How is the structure of this compound elucidated, and what analytical techniques are essential for validation?
Structural elucidation relies on tandem spectroscopic and chromatographic methods:
- NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.
- X-ray crystallography for absolute stereochemistry determination.
- HPLC-MS for purity assessment and molecular weight confirmation. New compounds require full spectral data and comparison to literature values for known analogs, as emphasized in guidelines for experimental reporting .
Q. What preliminary biological activities have been reported for this compound, and what in vitro models are used to assess efficacy?
this compound exhibits antitumor potential, particularly against cervical cancer (HeLa cells), as shown in hybrid derivatives with betulinic acid. Standard assays include:
- Cell viability assays (MTT/WST-1) to measure IC50 values.
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- Proteomic profiling to identify target pathways, such as oxidative stress response .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while maintaining enantiomeric excess, and what experimental design principles apply?
A factorial design approach is recommended to isolate critical variables (e.g., catalyst loading, solvent system). For example:
Q. How should researchers resolve contradictions in pharmacological data (e.g., divergent IC50 values across studies)?
Contradictions may arise from methodological variability. Mitigation strategies include:
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity, and how is structure-activity relationship (SAR) analyzed?
Hybridization with bioactive scaffolds (e.g., betulinic acid) is a proven strategy. SAR analysis involves:
Q. What methodologies ensure reproducibility in this compound research, particularly in multi-institutional studies?
Reproducibility requires:
- Detailed supplementary materials (e.g., NMR raw data, HPLC chromatograms).
- Inter-lab validation using shared reference samples.
- Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
Q. How can researchers navigate literature databases effectively to identify gaps in this compound research?
Use advanced search syntax:
- Boolean operators :
(this compound AND (synthesis OR pharmacokinetics)) NOT industrial. - Truncation :
brosim*to capture variant spellings. - Database-specific strategies : SciFinder substructure searches for analogs; PubMed filters for preclinical studies .
Q. What integrated computational-experimental approaches are emerging for studying this compound’s mechanism of action?
- Network pharmacology to map multi-target interactions (e.g., apoptosis, angiogenesis).
- CRISPR-Cas9 screens to validate predicted gene targets.
- Molecular dynamics simulations to assess binding stability in physiological conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
